N-Lauroyl-L-alanina

Descripción general

Descripción

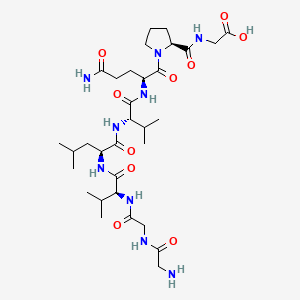

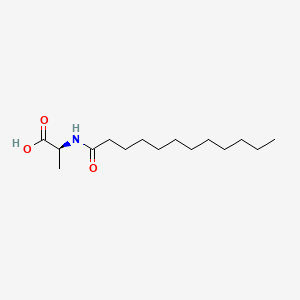

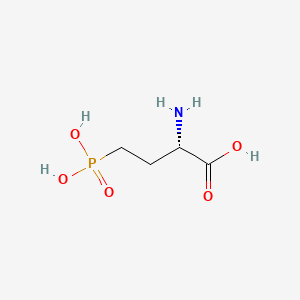

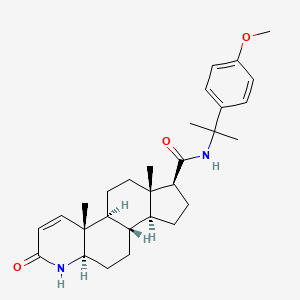

N-Lauroyl-L-alanine is a fatty acid amide derived from the amino acid L-alanine and lauric acid. It is known for its surfactant properties, making it useful in various industrial and pharmaceutical applications. This compound is particularly valued for its ability to form gels and its potential use in biodegradable drug delivery systems .

Aplicaciones Científicas De Investigación

N-Lauroyl-L-alanine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

N-Lauroyl-L-alanine is a fatty acid amide . It is a derivative of the amino acid alanine

Mode of Action

N-Lauroyl-L-alanine acts as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants. The mode of action of N-Lauroyl-L-alanine involves the formation of hydrogen bonds that allow the formation of surfactant dimers with high surface activity .

Pharmacokinetics

It has been suggested that n-lauroyl-l-alanine may be used to support the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents with potential use in injectable biodegradable drug delivery systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Lauroyl-L-alanine. For instance, the surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . Furthermore, the use of N-Lauroyl-L-alanine in environmental settings has been explored, with potential applications in the purification of water contaminated with oil and solvent spills, dyes, heavy metals, toxic anions, and chemical warfare agents .

Análisis Bioquímico

Biochemical Properties

N-Lauroyl-L-alanine plays a significant role in biochemical reactions, particularly in the context of its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For instance, it has been observed to form aggregates in bulk solutions, which act as reservoirs of surfactant molecules . These aggregates can interact with enzymes and proteins, potentially altering their activity and stability. The nature of these interactions is primarily driven by the hydrophobic tail of N-Lauroyl-L-alanine, which can insert into lipid bilayers or bind to hydrophobic pockets on proteins .

Cellular Effects

N-Lauroyl-L-alanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its surfactant properties enable it to disrupt cell membranes, leading to changes in membrane permeability and fluidity. This disruption can affect cell signaling pathways by altering the localization and activity of membrane-bound receptors and enzymes. Additionally, N-Lauroyl-L-alanine has been shown to impact gene expression by modulating the activity of transcription factors and other regulatory proteins . These effects on cellular function highlight the potential of N-Lauroyl-L-alanine as a tool for studying cell biology and as a therapeutic agent.

Molecular Mechanism

At the molecular level, N-Lauroyl-L-alanine exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydrophobic tail allows it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. Additionally, N-Lauroyl-L-alanine can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity . These interactions can result in the inhibition or activation of enzymes, depending on the specific context and the nature of the binding interactions. Furthermore, N-Lauroyl-L-alanine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Lauroyl-L-alanine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that N-Lauroyl-L-alanine is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and oxygen . This degradation can lead to changes in its biochemical properties and its effects on cells. Long-term studies have demonstrated that prolonged exposure to N-Lauroyl-L-alanine can result in alterations in cellular metabolism and gene expression, highlighting the importance of considering temporal effects when using this compound in research .

Dosage Effects in Animal Models

The effects of N-Lauroyl-L-alanine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to modulate cellular processes without causing significant harm . At higher doses, N-Lauroyl-L-alanine can exhibit toxic effects, including cell membrane disruption, oxidative stress, and apoptosis . These threshold effects highlight the importance of careful dosage optimization when using N-Lauroyl-L-alanine in experimental and therapeutic contexts.

Metabolic Pathways

N-Lauroyl-L-alanine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism and energy production. The compound can be metabolized by enzymes such as lipases and proteases, leading to the release of fatty acids and amino acids . These metabolites can then enter various metabolic pathways, including the citric acid cycle and β-oxidation, contributing to energy production and other cellular processes . Additionally, N-Lauroyl-L-alanine can affect metabolic flux and metabolite levels by modulating the activity of key regulatory enzymes .

Transport and Distribution

Within cells and tissues, N-Lauroyl-L-alanine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, N-Lauroyl-L-alanine can bind to intracellular proteins and lipids, influencing its localization and accumulation . These interactions can affect the compound’s activity and its impact on cellular function.

Subcellular Localization

N-Lauroyl-L-alanine exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, N-Lauroyl-L-alanine can be directed to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes . These localization patterns can affect the compound’s ability to modulate cellular processes and its overall efficacy as a biochemical tool or therapeutic agent.

Métodos De Preparación

The synthesis of N-Lauroyl-L-alanine typically involves the reaction of L-alanine with lauric acid. One common method includes dissolving L-alanine and a metal inorganic base in a mixed solution of distilled water and an organic solvent to obtain an L-alanine salt solution. This solution is then reacted with lauric acid to form N-Lauroyl-L-alanine . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the final product.

Análisis De Reacciones Químicas

N-Lauroyl-L-alanine undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can alter the functional groups attached to the alanine or lauric acid moieties.

Substitution Reactions: Common reagents for these reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the molecule.

Comparación Con Compuestos Similares

N-Lauroyl-L-alanine can be compared to other similar compounds, such as:

N-Lauroyl-L-leucine: Similar in structure but with leucine instead of alanine, it exhibits different surface activity and gelation properties.

N-Lauroyl-L-phenylalanine: This compound has a phenylalanine moiety, which affects its interaction with other molecules and its overall properties.

N-Lauroyl-L-alanine stands out due to its unique combination of amino acid and fatty acid, providing a balance of hydrophilic and hydrophobic properties that make it versatile in various applications.

Propiedades

IUPAC Name |

(2S)-2-(dodecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTOHYBIBPDOKX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52558-74-4 | |

| Record name | Lauroyl alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAUROYL ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C647HPX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Lauroyl-L-alanine is a low molecular weight gelator. It self-assembles in organic solvents [, ], and even selectively in oil from oil/water mixtures [], through a combination of hydrogen bonding and van der Waals interactions []. This self-assembly leads to the formation of a supramolecular fibrillar network that traps the solvent and results in gelation [, ]. The morphology of the resulting gel, including fiber thickness and assembly pattern, can vary depending on the specific solvent or solvent mixture used [].

A:

Molecular Formula: C15H29NO3 * Molecular Weight: 271.39 g/mol

Spectroscopic Data: Characterization by IR, 1H-NMR, and MS has been reported []. Additionally, studies utilizing SCXRD have revealed the presence of hydrogen bonding in the primary amide group of the molecule [].

A: N-Lauroyl-L-alanine demonstrates good thermal stability, remaining stable under 100°C []. It efficiently gels both aliphatic and aromatic hydrocarbons, including commercial fuels like gasoline and kerosene [, , ]. The mechanical properties and thermal stability of the resulting gels can be further enhanced by replacing the terminal carboxylic acid group with a primary amide group []. This modification also allows for self-assembly in water, enabling the uptake and gelation of oils directly from water for potential applications in oil spill remediation [].

ANone: While the provided research papers do not explicitly mention computational chemistry studies, such techniques could be valuable in further understanding the self-assembly mechanisms, predicting gelation properties in different solvents, and designing derivatives with improved functionalities.

A: Replacing the terminal carboxylic acid with a primary amide group significantly impacts the gelation properties of N-Lauroyl-L-alanine []. This modification leads to a lower minimum gelation concentration, higher thermal stability, enhanced mechanical properties, and the ability to form gels in water []. These improvements are attributed to the additional hydrogen bonding provided by the primary amide group [].

A: N-Lauroyl-L-alanine demonstrates good thermal stability up to 100°C []. Formulation strategies, like those used in drug delivery, could be explored to further enhance its stability under specific conditions or tailor its release properties for targeted applications.

A: Yes, research [] has shown that the chain length of N-acyl-L-alanine sodium salts affects the structure of synthesized mesoporous silica. Using odd chain-length N-undecanoyl-L-alanine sodium salt resulted in hexagonal mesoporous silica with a looser structure and larger volume compared to the cubic mesoporous silica obtained using even chain-length N-lauroyl-L-alanine sodium salt []. This difference highlights the impact of molecular packing on the resulting material properties.

A: Research shows that N-Lauroyl-L-alanine can be combined with gold nanoparticles to form stable gels [, ]. The interaction between the gelator and nanoparticles is influenced by the capping ligands on the nanoparticle surface, affecting the gel's morphology, thermal properties, and viscoelasticity []. This finding suggests potential applications in creating hybrid materials with tailored properties.

A: N-Lauroyl-L-alanine’s biocompatibility [] and ability to form gels in a variety of solvents, including water [], make it a promising candidate for drug delivery applications. The gel matrix could potentially encapsulate and control the release of various drug molecules. Additionally, incorporating gold nanoparticles within these gels [] opens up possibilities for targeted drug delivery and controlled release systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

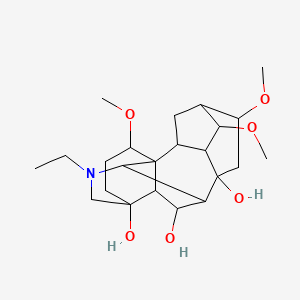

![4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one](/img/structure/B1674503.png)